3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazole class, characterized by a bicyclic framework with nitrogen-rich heterocycles.
Properties
IUPAC Name |
3-(3-methylbutylsulfanyl)-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12(2)8-11-20-15-17-16-14-18(9-10-19(14)15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFSSJWOVGVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C2N1CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions, while the isopentylthio group is incorporated through nucleophilic substitution reactions using suitable thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles possess significant antibacterial and antifungal properties. For instance:
- Antibacterial : Compounds similar to 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have suggested that imidazo[2,1-c][1,2,4]triazole derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Anticonvulsant Properties
Research has indicated that certain imidazo[2,1-c][1,2,4]triazole compounds exhibit anticonvulsant activity in animal models. These compounds are evaluated using maximal electroshock and pentylenetetrazole tests to determine their efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[2,1-c][1,2,4]triazole derivatives. Key findings include:
- The presence of specific substituents on the phenyl ring can enhance antimicrobial activity.
- Modifications to the isopentylthio group may influence the compound's pharmacokinetic properties and bioavailability.
Case Studies
Several studies have documented the applications of imidazo[2,1-c][1,2,4]triazoles:
Mechanism of Action
The mechanism of action of 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 3
Methylthio vs. Isopentylthio Derivatives
- 7-(4-Methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole (Compound 15): Structure: Features a 3-methylthio group and 7-(4-methylphenyl). Activity: Exhibited antibacterial potency comparable to chloramphenicol (MIC values) and superior to ampicillin against select strains .
Thiol and Arylthio Derivatives
- 7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7) :
Substituent Variations at Position 7
Phenyl vs. Substituted Phenyl Groups
- 7-(3-Chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol: Activity: Demonstrated significant antifungal activity against Aspergillus niger and Fusarium oxysporum, attributed to the electron-withdrawing chloro group enhancing target binding .
Ethoxycarbonyl and Azo Derivatives
- 1H-7-ethoxycarbonyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole (Compound 3a) :
Key Research Findings
- Antimicrobial Potency : Alkylthio derivatives generally show enhanced activity compared to thiols, likely due to improved lipophilicity and membrane permeability .
- Tautomerism : Pyrazolo-triazole analogs exhibit tautomeric equilibria (1H vs. 5H forms), suggesting that imidazo-triazoles may similarly adopt multiple tautomers, influencing reactivity and binding .
- Structural Confirmation : X-ray crystallography of 7-benzyl-imidazo-thiadiazole-3-thione validates the stability of fused bicyclic systems, supporting the structural integrity of related triazoles .
Biological Activity
3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Common Name : this compound
- CAS Number : 923694-17-1
- Molecular Weight : 288.4 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxicity against various cancer cell lines and its potential as a pharmacological agent.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicate varying degrees of effectiveness depending on the specific cell line tested.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | SISO (Cervical Cancer) | 3.77 | Induces apoptosis |
| This compound | RT-112 (Bladder Cancer) | 2.38 | Higher selectivity |
These findings suggest that the compound exhibits promising anticancer properties with potential applications in cancer therapy.
The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is crucial for eliminating cancerous cells. The selectivity towards certain cancer cell lines indicates that further exploration into its mechanism could reveal valuable insights for therapeutic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. The presence of specific substituents on the imidazo[2,1-c][1,2,4]triazole scaffold appears to influence its biological activity significantly. For instance:
- Phenyl Group at C-7 : Enhances cytotoxicity.
- Isopentylthio Group : Essential for maintaining activity against specific cell lines.
Comparative Analysis with Related Compounds
To contextualize the activity of this compound within a broader framework of similar compounds:
Table 2: Comparative Cytotoxicity Data
| Compound | Structure Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Triazole Derivative | 5.0 | Moderate activity |
| Compound B | Imidazole Derivative | 10.0 | Lower selectivity |
| 3-(isopentylthio)-7-phenyl... | Imidazo[2,1-c][1,2,4]triazole | 3.77 | High selectivity towards SISO |
This comparison illustrates that the compound under investigation shows superior potency compared to other related derivatives.
Case Studies and Clinical Relevance
Although extensive clinical studies are still required to fully elucidate the therapeutic potential of this compound in humans, preliminary findings are promising. The ability to selectively induce apoptosis in cervical and bladder cancer cells suggests a potential role in targeted cancer therapies.
Q & A
Q. What are the standard synthetic routes for 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole?
The compound can be synthesized via alkylation of its thiol precursor. For example, reacting 7-aryl-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazol-3-thiol with isopentyl halides (e.g., methyl iodide) in the presence of a base yields the corresponding thioether derivative. This method achieved yields up to 78% in analogous compounds . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or THF) is critical for minimizing side products.
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography for unambiguous determination of the bicyclic core and substituent positions . Complementary techniques include 2D NMR spectroscopy (e.g., H-N HMBC) to resolve tautomeric forms and regioselectivity in alkylation. For instance, H-NMR can detect the absence of protons at specific positions (e.g., 7-C proton at 5.6 ppm), confirming substitution patterns .
Q. What initial biological activities have been reported for this compound?
Analogous derivatives (e.g., 7-(4-methylphenyl)-3-methylthio variants) exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), outperforming ampicillin in some cases. Activity is attributed to the thioether group and aryl substituents, which may disrupt bacterial membrane integrity or enzyme function .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields or selectivity?
- Solvent and base selection : Using polar aprotic solvents (e.g., DMF) with triethylamine enhances nucleophilic substitution efficiency in alkylation steps .
- Temperature control : Boiling with carbon disulfide in aqueous KOH facilitates thiol intermediate formation, while room-temperature reactions minimize decomposition .
- Reagent stoichiometry : Excess alkylating agents (e.g., methyl iodide) drive reactions to completion but require careful quenching to avoid over-alkylation .
Q. How can researchers address contradictions in reported MIC values across studies?
Discrepancies in MIC data may arise from:
Q. What mechanistic insights exist for the antibacterial activity of this compound class?
Preliminary studies suggest membrane disruption or inhibition of bacterial enzymes (e.g., dihydrofolate reductase). Structure-activity relationship (SAR) studies indicate that:
- Thioether groups enhance lipophilicity, improving cell penetration.
- Aryl substituents (e.g., phenyl) contribute to target binding via π-π interactions . Advanced methods like metabolomic profiling or target overexpression assays could clarify mechanisms.
Q. What computational strategies are used to predict the pharmacokinetics or target interactions of this compound?
- In silico docking : Molecular docking with bacterial targets (e.g., S. aureus FabI enzyme) identifies potential binding pockets.
- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and cytochrome P450 interactions. For example, the LogP value (~3.5) suggests moderate blood-brain barrier penetration .
Q. How does tautomerism influence the reactivity or biological activity of this compound?
Tautomeric forms (e.g., 1H vs. 5H) affect nucleophilicity and regioselectivity in alkylation. For example, 1H-tautomers dominate in pyrazolo-triazoles, directing alkylation exclusively to the 1-N position. Dynamic NMR or X-ray crystallography can identify predominant tautomers .
Methodological Considerations
- Data Validation : Cross-validate biological activity using time-kill assays or checkerboard synergy tests to confirm MIC results .
- Synthetic Troubleshooting : If yields are low, replace traditional alkylation with Mitsunobu reactions or employ phase-transfer catalysts .
- Advanced Characterization : Use HR-MS/MS to confirm molecular ions and in-cell NMR to study compound stability in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
